Lodoxamide impurity 2-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lodoxamide impurity 2-d10 is a deuterium-labeled compound, specifically the deuterium-labeled form of 2-(Diethylamino)-2-oxoacetic acid . Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiling of drugs .
Preparation Methods
The synthesis of Lodoxamide impurity 2-d10 involves the incorporation of deuterium into the parent compound, 2-(Diethylamino)-2-oxoacetic acid. The process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling . Industrial production methods for such compounds often involve large-scale synthesis using specialized equipment to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Lodoxamide impurity 2-d10, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lodoxamide impurity 2-d10 has several applications in scientific research:
Chemistry: It is used as a tracer in studying reaction mechanisms and pathways due to its deuterium labeling.
Biology: The compound helps in understanding metabolic processes by tracking its incorporation and transformation in biological systems.
Medicine: It is used in pharmacokinetic studies to analyze the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of Lodoxamide impurity 2-d10 is related to its role as a deuterium-labeled analog. Deuterium substitution can influence the pharmacokinetic and metabolic profiles of the parent compound. This is due to the kinetic isotope effect, where the presence of deuterium alters the rate of chemical reactions involving the compound . The molecular targets and pathways involved are similar to those of the non-deuterated parent compound, primarily focusing on its interaction with metabolic enzymes and transporters .
Comparison with Similar Compounds
Lodoxamide impurity 2-d10 can be compared with other deuterium-labeled compounds such as:
Deuterated 2-(Diethylamino)-2-oxoacetic acid: Similar in structure but may differ in the position and number of deuterium atoms.
Deuterated analogs of other amino acids: These compounds also serve as tracers in metabolic studies but have different chemical properties and applications.
The uniqueness of this compound lies in its specific labeling and its application in the study of Lodoxamide and related compounds .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-7(4-2)5(8)6(9)10/h3-4H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2 |
InChI Key |
DCGDRZCGQSDERQ-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)C(=O)O)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCN(CC)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.